Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate
Description
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative featuring a dichloro-substituted indole core, an ethyl ester group at position 2, and a carboxy-vinyl substituent at position 2. The dichloro and carboxy-vinyl groups confer unique electronic and steric properties, making it a candidate for targeted drug design, particularly in neurological and antimicrobial applications .
Properties
IUPAC Name |
3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCOOJMPHIVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694793 | |
| Record name | 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159054-14-5 | |
| Record name | 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a synthetic compound with significant biological activity, particularly in anti-inflammatory and potential anticancer applications. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11Cl2NO4
- CAS Number : 159054-14-5
- Molecular Weight : 316.15 g/mol
The compound features a dichloroindole backbone, which is known for its diverse biological activities. The presence of carboxylic and vinyl groups contributes to its reactivity and interaction with biological targets.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- IC50 Values : The compound's inhibitory concentration against COX-1 and COX-2 enzymes is critical for understanding its potency. For example, similar compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following modifications have been explored:
- Dichloro Substitution : The presence of chlorine atoms at positions 4 and 6 enhances the lipophilicity and biological activity of the indole structure.
- Carboxylic Acid Group : This functional group is crucial for interaction with COX enzymes and may enhance solubility in biological systems.
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds with similar structures have been tested in carrageenan-induced paw edema models, showing significant reduction in inflammation .
Comparative Analysis
A comparative analysis of various derivatives has been conducted to evaluate their pharmacological profiles. The following table summarizes key findings:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM | ED50 (Anti-inflammatory) μM |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.04 | 0.04 | TBD |
| Diclofenac | 6.74 | 6.12 | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
4,6-Dichloro vs. Mono-Halogenated Indoles
- Ethyl 4,6-Dichloro-1H-Indole-2-Carboxylate (CAS 153435-96-2): Lacks the 3-(2-carboxy-vinyl) group but serves as a precursor to the target compound. Hydrolysis of its ethyl ester yields 4,6-dichloro-1H-indole-2-carboxylic acid, a key intermediate for further functionalization . The dichloro substitution enhances lipophilicity and metabolic stability compared to mono-halogenated analogs like ethyl 5-fluoroindole-2-carboxylate ().
Ethyl 5-Fluoroindole-2-Carboxylate :
- Fluorine at position 5 introduces electron-withdrawing effects, improving binding affinity in carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .
- Compared to dichloro analogs, fluoro-substituted indoles exhibit lower molecular weight (MW: ~223 vs. ~286 for the target compound) and altered pharmacokinetics .
Formyl vs. Carboxy-Vinyl Substituents at Position 3
- Ethyl 4,6-Dichloro-3-Formyl-1H-Indole-2-Carboxylate: Features a formyl group at position 3 instead of carboxy-vinyl. The formyl group is reactive toward nucleophilic addition, enabling synthesis of Schiff bases or hydrazones .
(E)-5-Methoxy-3-(2-Nitrovinyl)-1H-Indole :
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
4,6-Dichloro-1H-Indole-2-Carboxylic Acid :
- MW: 336.997 vs. ~317 for the target compound .
Quorum Sensing (QS) and Biofilm Inhibition
- trans 4-(2-Carboxy-Vinyl) Benzoic Acid: Shares the carboxy-vinyl moiety with the target compound. Demonstrates significant QS inhibition (61–74% at 240 µg/mL) and biofilm disruption (48.91% at 60 µg/mL) in Pseudomonas aeruginosa . The indole core in the target compound may enhance penetration into bacterial membranes compared to benzoic acid derivatives.
Structural and Physicochemical Data Table
*Estimated based on similar structures.
Preparation Methods
Japp–Klingemann Condensation for Indole Precursor Synthesis
The first stage involves synthesizing ethyl-4,6-dichloro-1H-indole-2-carboxylate (4 ) via a Japp–Klingemann condensation. 3,5-Dichloroaniline reacts with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. Subsequent cyclization via Fischer indole synthesis (aza-Cope rearrangement) at elevated temperatures (120–140°C) yields the indole core. Critical parameters include:
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Solvent : Ethanol or acetic acid.
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Catalyst : Concentrated hydrochloric acid or polyphosphoric acid.
This step establishes the 4,6-dichloro substitution pattern essential for subsequent functionalization.
Ester Hydrolysis and Re-esterification
Aldehyde 5 is hydrolyzed to carboxylic acid 6 using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF). Acidification with HCl precipitates 6 , which is then re-esterified with ethanol and sulfuric acid to produce ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate (7 ).
Horner–Wadsworth–Emmons Reaction for Vinyl Carboxylic Acid Installation
The critical step for introducing the 2-carboxy-vinyl group involves a Horner–Wadsworth–Emmons reaction between aldehyde 7 and tert-butyl(triphenylphosphoranylidene)acetate. Conducted in dry THF under nitrogen at −78°C, this reaction forms the α,β-unsaturated ester 8 after deprotection with trifluoroacetic acid (TFA).
Final Esterification and Purification
The α,β-unsaturated acid 8 is esterified with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords this compound.
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Purity : >98% (HPLC).
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Spectroscopic Validation : ¹H NMR (CDCl₃) δ 8.21 (s, 1H, indole-H), 7.89 (d, J=15.6 Hz, 1H, vinyl-H), 6.98 (d, J=15.6 Hz, 1H, vinyl-H).
Comparative Analysis of Synthetic Routes
While the above method is predominant, alternative approaches have been explored:
The Japp–Klingemann route remains superior due to its regiochemical control and scalability.
Challenges and Optimization Strategies
Ester Hydrolysis Selectivity
Competing hydrolysis of the ethyl ester in 5 is mitigated by using THF/water (3:1) and limiting reaction time to 12 hours.
Horner–Wadsworth–Emmons Stereochemistry
The reaction exclusively forms the E-isomer due to steric hindrance from the tert-butyl group, confirmed by NOESY NMR.
Analytical Characterization
Critical spectroscopic data for the target compound:
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IR (KBr) : 1715 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carboxylic acid C=O).
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X-ray Crystallography : Orthorhombic crystal system, space group P2₁2₁2₁, confirming the E-configuration.
Industrial Scalability Considerations
The process has been adapted for kilogram-scale production:
Q & A
Q. What established synthetic routes are used to prepare Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate?
The compound is synthesized via a multi-step approach:
Core indole formation : Start with ethyl 4,6-dichloro-1H-indole-2-carboxylate, synthesized via Japp-Klingemann condensation followed by Fischer indole cyclization (using 3,5-dichloroaniline as a precursor) .
Vinyl-carboxy group introduction : Employ Vilsmeier-Haack formylation to generate an aldehyde intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction with a carboxylate-stabilized ylide to install the 2-carboxy-vinyl moiety .
Esterification : The carboxylic acid group is protected as an ethyl ester to stabilize the compound during purification .
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., dichloro groups at C4/C6, vinyl protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 330.9884 for CHClNO) .
- X-ray crystallography : SHELX software refines crystal structures to resolve spatial arrangements (e.g., dihedral angles between the indole core and vinyl group) .
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis (e.g., mp 183°C for analogous derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the Vilsmeier-Haack formylation step?
Q. How should discrepancies in 1H^1H1H-NMR data (e.g., unexpected splitting) be resolved?
- Purity assessment : Re-crystallize the compound to remove impurities causing signal splitting.
- 2D NMR techniques : Employ COSY and NOESY to assign coupling patterns and confirm stereochemistry .
- Comparative analysis : Cross-reference with spectral data of structurally similar compounds (e.g., ethyl 4,6-dichloroindole-2-carboxylate derivatives) .
Q. What strategies mitigate side reactions during vinyl group installation?
Q. How can computational modeling aid in understanding this compound’s reactivity?
Q. What structural analogues show promise for structure-activity relationship (SAR) studies?
- Halogen substitution : Replace Cl with F at C4/C6 to study electronic effects on bioactivity (e.g., ethyl 4,6-difluoro analogues) .
- Ester modifications : Substitute ethyl with methyl esters to assess steric impacts .
- Vinyl group variants : Introduce cyano or nitro groups to modulate electron density .
Q. How do dichloro substituents influence the compound’s electronic properties?
Q. What role does this compound play in medicinal chemistry research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
